molecular formula C27H32N2O2 B486682 1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol CAS No. 825608-86-4

1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol

Cat. No.: B486682
CAS No.: 825608-86-4
M. Wt: 416.6g/mol
InChI Key: MJOLXPNSZSDEPM-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol is a synthetic aryloxypropanol derivative featuring a biphenyl ether moiety linked to a piperazine-substituted propanol backbone. The compound’s structure comprises:

  • Piperazine ring: Substituted at the 4-position with a 2-ethylphenyl group, influencing lipophilicity and receptor-binding affinity.
  • Propanol core: The central 2-propanol unit contributes hydrogen-bonding capacity and stereochemical complexity.

Properties

IUPAC Name

1-[4-(2-ethylphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2/c1-2-22-8-6-7-11-27(22)29-18-16-28(17-19-29)20-25(30)21-31-26-14-12-24(13-15-26)23-9-4-3-5-10-23/h3-15,25,30H,2,16-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOLXPNSZSDEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol typically involves multiple steps:

  • Formation of the Biphenyl Ether: : The initial step involves the formation of the biphenyl ether. This can be achieved through the reaction of 4-bromobiphenyl with sodium phenoxide in a suitable solvent like dimethylformamide (DMF) under reflux conditions.

  • Introduction of the Piperazine Ring: : The next step involves the introduction of the piperazine ring. This can be done by reacting the biphenyl ether with 1-(2-ethylphenyl)piperazine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile.

  • Formation of the Propanol Moiety: : The final step is the formation of the propanol moiety. This can be achieved by reacting the intermediate product with epichlorohydrin under basic conditions, followed by hydrolysis to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The propanol moiety can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The biphenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like sodium azide (NaN3) for nucleophilic substitution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated biphenyls, azido derivatives.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

    Materials Science: The biphenyl group makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition due to its complex structure.

    Industrial Applications: Potential use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with G-protein coupled receptors (GPCRs) or ion channels due to its piperazine ring.

    Pathways Involved: The compound could modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine-Substituted Aryloxypropanol Derivatives

Compound Name Molecular Formula Piperazine Substituent Key Features Biological Relevance (Evidence Source)
Target Compound : 1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol C₂₉H₃₂N₂O₂ 2-Ethylphenyl Enhanced lipophilicity due to ethyl group; potential β-adrenergic modulation Inferred from SAR of piperazine derivatives
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol C₂₅H₂₇ClN₂O₂ 2-Chlorophenyl Increased electronegativity; possible enhanced receptor binding affinity Antihypertensive/antipsychotic candidate
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2-propanol C₂₅H₂₇ClN₂O₂ 3-Chlorophenyl Altered steric hindrance; reduced metabolic stability Preclinical neuropharmacology studies
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol C₂₀H₂₅N₂O₃ 2-Methoxyphenyl Methoxy group improves solubility; serotonin receptor selectivity Marketed as Avishot/Flivas (α₁-adrenergic antagonist)
Bitertanol C₂₀H₂₃N₃O₂ 1,2,4-Triazole Antifungal activity; triazole enhances metabolic resistance Agricultural fungicide

Key Research Findings

Impact of Piperazine Substituents

  • Receptor Binding: Chlorine substituents (e.g., 2-chlorophenyl in ) enhance affinity for adrenergic receptors via halogen bonding, whereas ethyl groups may favor hydrophobic interactions in non-polar binding pockets .
  • Metabolic Stability: Methoxy groups (e.g., in ) reduce first-pass metabolism via cytochrome P450 inhibition, whereas triazole derivatives (e.g., Bitertanol) exhibit prolonged half-lives .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Optimal log P: QSAR studies on piperazine derivatives indicate maximal hypnotic activity at log P ~2.5; higher values (e.g., from ethyl or biphenyl groups) may reduce efficacy .
  • Steric Effects : 3-Chlorophenyl substitution () introduces steric clashes in rigid receptor sites, lowering potency compared to 2-substituted analogs .

Biological Activity

1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol, with the CAS number 825608-86-4, is a synthetic compound characterized by its complex structure and potential pharmacological properties. The molecular formula for this compound is C27H32N2O2, and it has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Weight: 416.55 g/mol
  • Molecular Formula: C27H32N2O2
  • CAS Number: 825608-86-4

The compound features a biphenyl ether linkage and a piperazine moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant Effects: The piperazine structure is known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models.
  • Antimicrobial Properties: Preliminary studies indicate potential antimicrobial activity against various pathogens. The presence of the biphenyl group may enhance lipophilicity, facilitating membrane penetration.
  • Anti-inflammatory Activity: Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties.

Antidepressant Activity

A study conducted on related piperazine derivatives demonstrated significant antidepressant effects in rodent models. The mechanism was attributed to the modulation of serotonin receptors (5-HT1A and 5-HT2A). This suggests that this compound could similarly influence mood regulation through serotonergic pathways.

Antimicrobial Activity

In vitro assays revealed that related biphenyl compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing promising results. The mechanism of action likely involves disruption of bacterial cell membranes.

Anti-inflammatory Activity

Research on similar compounds indicated their ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential pathway for reducing inflammation through the inhibition of NF-kB signaling pathways.

Case Studies

StudyFindings
Antidepressant Effects Demonstrated modulation of serotonin receptors leading to reduced depressive-like behaviors in rodent models.
Antimicrobial Testing Showed effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains.
Anti-inflammatory Studies Inhibited LPS-induced nitric oxide production in macrophages, indicating potential anti-inflammatory properties.

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